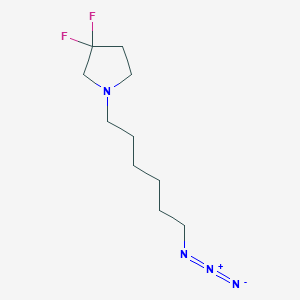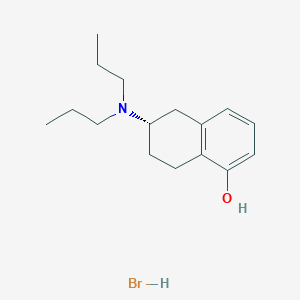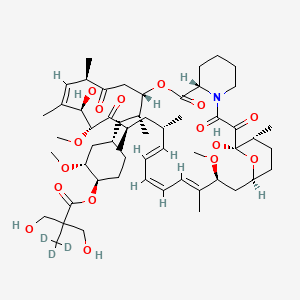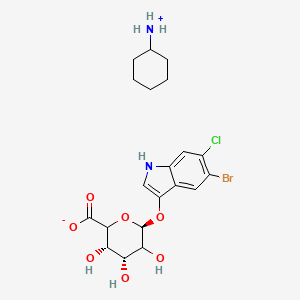
Guanosine 5'-O-(2-Thiodiphosphate), Trilithium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GDP-Beta-S Trilithium Salt: is a chemical compound known for its role in biochemical and molecular biology research. It is a guanosine diphosphate analog where one of the oxygen atoms is replaced by sulfur, making it resistant to hydrolysis by phosphatases. This compound is often used to study G-protein signaling pathways due to its ability to inhibit GTPase activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GDP-Beta-S Trilithium Salt involves the thiophosphorylation of guanosine diphosphate. The process typically includes the following steps:
Starting Material: Guanosine diphosphate (GDP) is used as the starting material.
Thiophosphorylation: GDP is reacted with thiophosphoryl chloride (PSCl3) in the presence of a base such as triethylamine. This reaction replaces one of the oxygen atoms in the diphosphate group with a sulfur atom.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Industrial Production Methods: Industrial production of GDP-Beta-S Trilithium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of GDP are thiophosphorylated using automated reactors.
Purification: Industrial-scale purification methods, including crystallization and HPLC, are employed to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions: GDP-Beta-S Trilithium Salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Complex Formation: It can form complexes with metal ions and proteins, which are crucial for its biological activity.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Metal Ions: Metal ions such as magnesium and calcium are often involved in complex formation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiophosphoramidates .
科学研究应用
GDP-Beta-S Trilithium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions, including DNA and RNA polymerase-catalyzed synthesis.
Biology: It plays a pivotal role in investigating enzyme kinetics and the regulation of gene expression.
Industry: It is employed in the development of pharmaceuticals and biotechnological products.
作用机制
GDP-Beta-S Trilithium Salt exerts its effects by inhibiting GTPase activity. The sulfur atom in the thiophosphate group makes it resistant to hydrolysis, allowing it to bind to G-proteins and inhibit their activity. This inhibition affects various signaling pathways, including the activation of phospholipase C by thrombin in human platelets . The compound modulates the activity of G-proteins, which are involved in numerous cellular processes .
相似化合物的比较
Guanosine 5’-triphosphate sodium salt hydrate: Another guanosine nucleotide analog used in biochemical research.
Guanosine 5’-diphosphate disodium salt: A related compound used in studies of nucleotide metabolism.
Adenosine 5’-[β-thio]diphosphate trilithium salt: An adenosine analog with similar properties.
Uniqueness: GDP-Beta-S Trilithium Salt is unique due to its resistance to hydrolysis and its ability to inhibit GTPase activity. This makes it a valuable tool for studying G-protein signaling pathways and enzyme kinetics .
属性
分子式 |
C10H12Li3N5O10P2S |
|---|---|
分子量 |
477.1 g/mol |
IUPAC 名称 |
trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dioxidooxolan-2-yl]methyl dihydroxyphosphinothioyl phosphate |
InChI |
InChI=1S/C10H13N5O10P2S.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28;;;/h2-3,5-6,9H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18);;;/q-2;3*+1/p-1/t3-,5-,6-,9-;;;/m1.../s1 |
InChI 键 |
OXUJLYXQOJUDEY-CYCLDIHTSA-M |
手性 SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |
规范 SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B13728339.png)

